molecular formula C23H22ClNO3 B14989350 10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B14989350
M. Wt: 395.9 g/mol
InChI Key: GTECHBYRWZULSQ-UHFFFAOYSA-N
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Description

10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound that belongs to the class of chromeno oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves a multi-step process. One common method is the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin through a one-pot condensation reaction . This reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming increasingly important in the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-(2-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

10-[(2-chlorophenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H22ClNO3/c1-14-21-16(12-25(13-27-21)11-15-6-2-5-9-20(15)24)10-19-17-7-3-4-8-18(17)23(26)28-22(14)19/h2,5-6,9-10H,3-4,7-8,11-13H2,1H3

InChI Key

GTECHBYRWZULSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC=CC=C5Cl

Origin of Product

United States

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